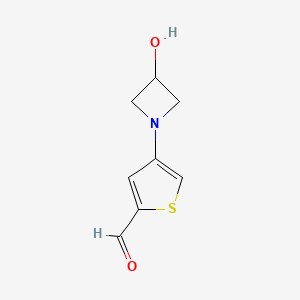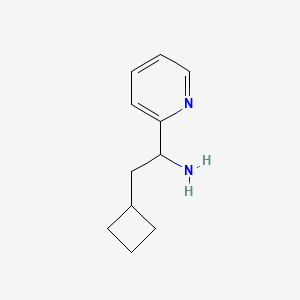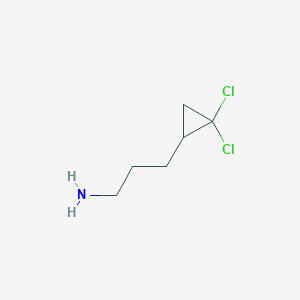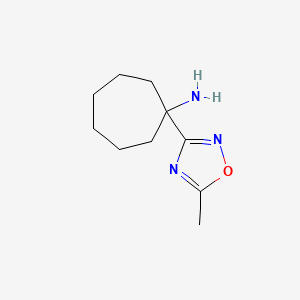
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₈H₉NO₂S and a molecular weight of 183.23 g/mol This compound is characterized by the presence of a thiophene ring substituted with a hydroxyazetidinyl group and an aldehyde group
Métodos De Preparación
The synthesis of 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with 3-hydroxyazetidine under specific reaction conditions . The reaction typically requires a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, reaction time, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
4-(3-Hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
Thiophene-2-carbaldehyde: Lacks the hydroxyazetidinyl group, resulting in different chemical properties and reactivity.
3-Hydroxyazetidine:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
4-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2S/c10-4-8-1-6(5-12-8)9-2-7(11)3-9/h1,4-5,7,11H,2-3H2 |
Clave InChI |
YGKVNDQCYNPMGV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CSC(=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13203486.png)


![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)



![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)


![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)
